Product packaging for Sialyllactitol(Cat. No.:CAS No. 65907-88-2)

Sialyllactitol

Cat. No.: B1216752
CAS No.: 65907-88-2
M. Wt: 635.6 g/mol
InChI Key: HTAGRCVASQXJKI-UZZLLYHASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sialyllactitol is a sodium borohydride-reduced form of sialyllactose, prepared for use in research applications according to established procedures . This compound is a vital tool in glycobiology, particularly for the study of sialylated glycans. Sialic acids are monosaccharides that cap glycan structures and play critical roles in a wide array of biological processes, including host-pathogen interactions, immune response regulation, and tumor development . The specific linkage of sialic acids (α2,3 or α2,6) adds a layer of functional complexity, making their accurate characterization essential. This compound is especially valuable in mass spectrometry-based workflows for linkage-specific sialic acid analysis. During derivatization reactions using reagents like EDC and HOBt, the α2,3-linked sialic acid on this compound condenses with the subterminal sugar to form a stable lactone intermediate, a crucial step for discriminating between linkage isomers . Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that this reaction exclusively forms the C2 lactone intermediate on α2,3-sialyllactose standards . This mechanism allows researchers to use this compound as a standard for developing and optimizing methods to qualitatively and quantitatively assess sialic acid linkages in complex biological samples. This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research and are essential tools for scientific investigation, experimentation, and analysis in controlled environments . They are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans and are not regulated for clinical diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41NO19 B1216752 Sialyllactitol CAS No. 65907-88-2

Properties

CAS No.

65907-88-2

Molecular Formula

C23H41NO19

Molecular Weight

635.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5S)-1,2,4,5,6-pentahydroxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H41NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h8-21,25-28,30-37H,2-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20?,21-,23-/m0/s1

InChI Key

HTAGRCVASQXJKI-UZZLLYHASA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(CO)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(CO)O)O)CO)O)O

Synonyms

N-acetylneuramin(alpha 2-3)lactitol
N-acetylneuramin-lactitol
neuramin lactitol
neuraminyllactitol
sialyllactitol

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Sialyllactitol

Structure and Chemical Properties

Sialyllactitol is a derivative characterized by the linkage of a sialic acid residue, most commonly N-acetylneuraminic acid (Neu5Ac), to lactitol (B1674232). vulcanchem.com Lactitol itself is a disaccharide alcohol derived from lactose (B1674315), consisting of galactose linked to glucitol (the reduced form of glucose). vulcanchem.comchemsrc.com The sialic acid can be attached to the galactose moiety of lactitol via different glycosidic linkages, with α2,3 and α2,6 being the most frequently observed. nih.govvulcanchem.com

In terms of its physical characteristics, this compound is typically described as a white, water-soluble compound. Its solubility profile is attributed to the presence of multiple hydroxyl groups, conferring hydrophilic properties. vulcanchem.comchemsrc.com

Synthesis and Analytical Characterization

The synthesis of this compound can be accomplished through both chemical and enzymatic methods. vulcanchem.com Enzymatic synthesis, which employs sialyltransferases to catalyze the transfer of sialic acid from a donor substrate to lactitol, is often preferred due to its high specificity and the mild reaction conditions required. vulcanchem.com Research has indicated that lactitol can serve as an efficient acceptor for sialyltransferases, with sialylation rates comparable to or even exceeding those observed with natural acceptors. vulcanchem.com

Analytical characterization and identification of this compound and related compounds predominantly rely on techniques such as mass spectrometry, including Fast-Atom-Bombardment Mass Spectrometry (FAB MS), and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com These methods are instrumental in identifying sialylation products and confirming the specific linkage positions of the sialic acid residue. vulcanchem.com this compound has also proven valuable as a standard in studies aimed at understanding linkage-specific derivatization of sialic acids, particularly in elucidating the role of lactone intermediates in these processes. vulcanchem.comresearchgate.net

Research Applications and Significance

This compound serves as a crucial model compound and research tool for investigating the activity and specificity of enzymes involved in sialic acid metabolism, namely sialyltransferases and sialidases (also known as neuraminidases). vulcanchem.comcnjournals.comresearchgate.netcnjournals.comresearchgate.net It is frequently employed as a substrate to study the catalytic mechanisms and recognition specificities of these enzymes. vulcanchem.comcnjournals.comresearchgate.netcnjournals.com For example, this compound has been utilized in studies focusing on the Trypanosoma cruzi trans-sialidase, an enzyme critical for host-parasite interactions. vulcanchem.com Interestingly, lactitol itself has also demonstrated inhibitory effects on trans-sialidase reactions, suggesting potential roles in modulator development. vulcanchem.com

Furthermore, this compound functions as an important standard in analytical chemistry for the characterization of sialic acid linkages, facilitating the development of methodologies to differentiate between various linkage isomers, such as α2,3 and α2,6 linkages. vulcanchem.comaspariaglycomics.com For instance, Neu5Ac(α2-6)lactitol has been employed as a ligand in research investigating the binding specificities of lectins, such as the elderberry (Sambucus nigra L.) bark lectin (SNA). nih.govresearchgate.net

Biochemical Interactions and Glycobiological Significance of Sialyllactitol

Sialyllactitol as an Enzymatic Substrate or Inhibitor

The interaction of this compound with enzymes, particularly those involved in sialic acid metabolism, provides insight into its biochemical behavior. Its structural characteristics, notably the reduction of the glucose residue to an alditol (sugar alcohol), significantly influence its recognition and processing by specific glycosidases.

Sialidases, also known as neuraminidases, are a broad family of enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.govnih.gov These enzymes play critical roles in various physiological and pathological processes, including viral replication, which makes them key targets for antiviral drugs like Oseltamivir and Zanamivir. nih.govnih.govcidara.com

Despite the extensive research into sialidase inhibitors and substrates, there is a notable lack of specific data in scientific literature detailing the interaction of this compound with common viral, bacterial, or human sialidases. nih.gov Sialidase activity is typically assayed using substrates that mimic natural sialoglycans, which are subsequently cleaved by the enzyme. nih.gov Inhibitors are often transition-state analogs of sialic acid, such as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), which bind tightly to the enzyme's active site. nih.gov The stability of the glycosidic bond in this compound, combined with the modified alditol structure, may render it a poor substrate or inhibitor for typical hydrolytic sialidases, though specific enzymatic studies are required for confirmation.

A significant body of research exists on the interaction of related compounds with the trans-sialidase from the protozoan parasite Trypanosoma cruzi (TcTS), the causative agent of Chagas' disease. nih.gov Unlike hydrolytic sialidases, TcTS is a unique enzyme that transfers sialic acid from host glycoconjugates to acceptor molecules on the parasite's surface, a process crucial for its survival and infectivity. nih.govmdpi.com

In this context, the precursor molecule, lactitol (B1674232), has been identified as an effective competitive inhibitor of the trans-sialidase reaction. mdpi.comnih.gov Lactitol does not inhibit the enzyme's hydrolytic activity but acts as an excellent alternative acceptor for the sialic acid residue. plos.orgresearchgate.net The enzyme transfers sialic acid from a donor, such as 3'-sialyllactose (B164678) (3'-SL), to lactitol, thereby forming this compound. plos.org This competitive acceptance of sialic acid effectively inhibits the sialylation of the parasite's own surface mucins or other target substrates. researchgate.net

Crucially, once formed, this compound is a very poor sialic acid donor for the reverse reaction. plos.org This effectively sequesters the sialic acid, preventing it from being transferred to other molecules. This behavior makes lactitol, and by extension the formation of this compound, a key tool for studying the pathological effects of TcTS, such as the induction of apoptosis in host immune cells, which has been shown to be dependent on the enzyme's transferase activity. mdpi.comnih.gov

CompoundRole in TcTS ReactionMechanism/ObservationReference
LactitolAcceptor Substrate / Competitive InhibitorFunctions as a highly efficient acceptor of sialic acid, competing with conventional substrates like N-acetyllactosamine. The Km value for lactitol is significantly low (0.26 mM), indicating high affinity for the enzyme's acceptor site. plos.org
This compoundPoor Donor SubstrateOnce formed by the transfer of sialic acid to lactitol, this compound is unable to effectively act as a donor in the reverse reaction, thus inhibiting the overall sialic acid transfer cycle. plos.org
3'-SialyllactoseDonor SubstrateCommonly used in vitro as a source of sialic acid for transfer by TcTS. plos.org

Role in Glycan Metabolism and Turnover (In Vitro and Non-Human Models)

The integration and turnover of sialic acids are fundamental processes in glycobiology. These pathways involve the synthesis of sialic acids, their activation, transfer onto glycans, and subsequent recycling following the degradation of glycoconjugates.

In mammalian cells, sialic acids are salvaged and recycled. After sialoglycoconjugates undergo degradation in the lysosome, free sialic acids are released by sialidases and transported back to the cytoplasm. nih.gov In the cytoplasm, they can re-enter the biosynthetic pathway for activation into CMP-sialic acid and subsequent use by sialyltransferases in the Golgi apparatus. nih.govnih.gov This recycling is a crucial and energy-efficient mechanism for maintaining the cellular sialome. There is no evidence in the reviewed scientific literature to suggest that this compound participates in these recycling pathways. As a stable alditol derivative, it is not a substrate for the enzymes that process natural, non-reduced sialic acids and their precursors, such as sialic acid aldolase (B8822740) or CMP-sialic acid synthetase.

Glycan remodeling refers to the enzymatic modification of glycan structures on mature glycoproteins. This can involve the removal and addition of sugar residues to alter the function of a protein. nih.gov Specific endoglycosidases and glycosyltransferases are key tools in studying and engineering these processes. nih.govnih.gov Research in this area often employs metabolic labeling with modified sugars to track their incorporation into cellular glycans. bohrium.com this compound, due to its chemical stability and the reduced nature of its alditol moiety, is not a known substrate for the sialyltransferases that transfer sialic acid onto growing glycan chains. Therefore, it is not utilized in glycan remodeling processes in the same way as natural sialic acid donors.

Recognition by Glycan-Binding Proteins (Lectins)

Lectins are proteins that recognize and bind to specific carbohydrate structures, mediating a vast array of biological processes. plos.org A major family of sialic acid-binding lectins is the Siglecs (Sialic acid-binding immunoglobulin-like lectins), which play significant roles in regulating the immune system. mdpi.comnih.gov

The recognition of sialic acid by Siglecs and other lectins is highly specific. mdpi.comnih.gov A key interaction involves a salt bridge between a conserved arginine residue in the lectin's binding site and the negatively charged carboxylate group of sialic acid. mdpi.com The specificity is further defined by the type of glycosidic linkage (e.g., α2-3, α2-6, or α2-8) and, in some cases, by the underlying sugar chain. mdpi.com

Despite the detailed understanding of how lectins recognize sialic acid in various contexts, there is a lack of specific research on the binding of this compound by any particular lectin. While the essential sialic acid moiety is present, the modification of the adjacent sugar from glucose to sorbitol could potentially influence the binding affinity for lectins that recognize more than just the terminal sialic acid residue. However, without direct experimental data from techniques such as glycan array analysis or affinity chromatography, the specific binding profile of this compound to the wide array of known lectins remains uncharacterized.

This compound as a Ligand in Lectin Binding Studies

This compound, a derivative of sialic acid, holds significance in the field of glycobiology as a potential ligand for various lectins, particularly those with a binding preference for sialylated glycans. Lectins are proteins that exhibit high specificity for carbohydrate structures and play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen adhesion. The study of this compound's interactions with these proteins provides valuable insights into the molecular determinants of lectin-glycan binding.

In biochemical research, this compound can be utilized in competitive binding assays to elucidate the specificity and affinity of sialic acid-binding lectins. By measuring the concentration of this compound required to inhibit the binding of a known sialylated ligand to a lectin, researchers can determine the lectin's relative affinity for this compound. This information is instrumental in characterizing the carbohydrate-binding properties of newly discovered lectins and in understanding the functional consequences of these interactions.

While specific studies focusing exclusively on this compound are limited in publicly available research, the principles of its interaction can be inferred from studies on the closely related compound, sialyllactose. For instance, α2,6-sialyllactose has been used to inhibit the binding of specific probes to the lectin CD22, a B-cell restricted glycoprotein, demonstrating the role of the sialic acid moiety in mediating this interaction.

Specificity of this compound Recognition by Various Lectins

Lectins exhibit remarkable diversity in their recognition of sialylated structures. For example, some lectins, like Siglecs (sialic acid-binding immunoglobulin-like lectins), display a preference for sialic acids linked in specific conformations (e.g., α2,3- or α2,6-linkages) to the underlying glycan chain. While detailed studies on a wide array of lectins with this compound are not extensively documented, it is anticipated that its recognition would follow patterns similar to other sialylated oligosaccharides.

The table below summarizes the expected binding specificity of various lectins for sialylated compounds, which would likely extend to this compound. This information is based on known lectin specificities for related sialylated glycans.

Lectin FamilyGeneral Sialic Acid Linkage PreferencePotential for this compound Recognition
SiglecsVaried (e.g., Siglec-1 prefers α2,3; Siglec-2 prefers α2,6)High, dependent on the specific Siglec and the sialic acid linkage in this compound
SelectinsBinds to sialyl-Lewisx/a structuresModerate, as part of a more complex glycan structure
Plant Lectins (e.g., SNA, MAA)SNA: α2,6-linked sialic acid; MAA: α2,3-linked sialic acidHigh, dependent on the specific lectin and the sialic acid linkage

Further research employing techniques such as glycan arrays and surface plasmon resonance would be necessary to comprehensively characterize the binding profile of this compound with a broad range of lectins. Such studies would provide a more detailed understanding of its glycobiological significance and its potential applications as a tool for studying lectin function.

Structural Elucidation and Conformational Analysis of Sialyllactitol and Its Complexes

Spectroscopic Characterization of Sialyllactitol Structure

Spectroscopic methods are indispensable for determining the primary structure and preferred three-dimensional shape of complex carbohydrates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, enabling a comprehensive structural portrait of this compound.

Key NMR parameters are sensitive to the local chemical and spatial environment. For instance, the chemical shifts of specific nuclei in the sialic acid residue, such as H3, C1, and C2, are indicative of its linkage type (e.g., α2-3 or α2-6). nih.gov The C2 frequency is also sensitive to the rotation around the glycosidic bond, providing insight into the molecule's flexibility. nih.gov

To define the molecule's conformation, a comprehensive strategy is employed that generates a large number of spatial constraints. nih.gov This involves a suite of two-dimensional NMR experiments that measure correlations between different nuclei. nih.gov Advanced techniques include the measurement of:

Homonuclear and heteronuclear Nuclear Overhauser Effects (NOEs), which provide through-space distance constraints between protons and between protons and carbons. nih.gov

Long-range scalar couplings across the glycosidic bonds. nih.gov

Isotope effects on ¹³C chemical shifts. nih.gov

By integrating these experimental constraints, researchers can build a detailed model of the dominant conformations of the molecule in solution. For example, studies on the related trisaccharide sialyl-α(2→6)-lactose revealed that it exists in two main families of conformers, stabilized by intramolecular hydrogen bonds. nih.gov This level of detail is essential for understanding how this compound presents itself for molecular recognition events.

Table 1: Representative NMR Data for Sialylated Oligosaccharides

NucleusLinkage TypeTypical Chemical Shift (ppm)Information Gained
H3eq α2-3 vs. α2-6VariesLinkage Determination nih.gov
C1 -Sensitive to pHIonization state of carboxylate nih.gov
C2 α2-3 vs. α2-6VariesLinkage and Glycosidic Bond Rotation nih.gov
C3 -Sensitive to alterationsGeneral structural changes nih.gov

Mass Spectrometry (MS) is a complementary technique that provides precise mass measurements, confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of purity. lcms.cz

For glycoproteins and related glycans, high-resolution mass spectrometry provides accurate mass measurements that can confirm the expected composition. lcms.cz Fragmentation analysis (MS/MS) can further be used to sequence the carbohydrate chain, confirming the order of monosaccharide residues and the branching patterns. This data is critical for verifying the structure determined by NMR and ensuring the correct chemical entity is being studied. The integration of LC-MS platforms with automated data processing has streamlined the characterization of such biomolecules. lcms.cz

Structural-Activity Relationships (SAR) in this compound-Enzyme Interactions

Structural-Activity Relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. nih.gov For this compound, this involves understanding how its three-dimensional structure governs its interaction with enzymes, such as sialyltransferases or glycosidases.

Sialyltransferases (STs) are enzymes that transfer sialic acid from a donor substrate to an acceptor molecule. researchgate.net The efficiency and specificity of this process are highly dependent on the precise stereochemical and conformational features of the acceptor. SAR studies in this area often involve synthesizing and testing analogs of the natural substrate to probe which functional groups are critical for binding and catalysis. The strongest inhibitory activities are typically associated with a perfect stereochemical match between the inhibitor (or substrate) and the enzyme's active site. nih.gov

Key structural aspects of sialylated compounds that influence enzyme interactions include:

The Carboxylate Group: The negatively charged carboxylate of the sialic acid residue is often a key recognition element, forming crucial electrostatic interactions with positively charged amino acid residues (like Arginine or Lysine) in the enzyme.

Hydroxyl Groups: Specific hydroxyl groups on the sialic acid and adjacent sugar residues can form a network of hydrogen bonds with the enzyme, contributing to binding affinity and specificity.

By systematically modifying these features and measuring the resulting change in enzyme activity or binding affinity, a detailed SAR map can be constructed. This knowledge is crucial for designing potent and selective enzyme inhibitors or for understanding the molecular basis of biological recognition. nih.govnih.gov

Molecular Modeling and Computational Glycochemistry for this compound Analysis

Due to the inherent flexibility of oligosaccharides, experimental methods like NMR often capture an average picture of the molecule's conformation. nih.govnih.gov Molecular modeling and computational chemistry provide the tools to explore the full conformational landscape and dynamic behavior of this compound. researchgate.net

These computational approaches serve to generate reasonable 3D models that can rationalize experimental observations. nih.gov A variety of modeling methods are applied to the conformational analysis of carbohydrates. nih.gov

Table 2: Computational Methods in this compound Analysis

MethodApplicationInsights Provided
Molecular Dynamics (MD) Simulations Simulating the movement of the molecule over time in a solvent environment. nih.govmdpi.comProvides a dynamic view of conformational flexibility, identifies stable conformations, and maps the role of solvent interactions. mdpi.com
Systematic Conformational Searches Calculating conformational maps for disaccharides and other fragments. nih.govIdentifies low-energy conformations and the preferred geometry of glycosidic linkages.
Molecular Docking Predicting the preferred orientation of this compound when bound to an enzyme's active site. researchgate.netElucidates the specific molecular interactions (hydrogen bonds, electrostatic interactions) responsible for binding and recognition.
Quantum Mechanics (QM) Calculating the electronic structure and stereoelectronic effects. nih.govresearchgate.netProvides highly accurate energy calculations for specific conformations and helps parameterize simpler models.

Molecular dynamics (MD) simulations are particularly powerful, allowing researchers to observe the molecule's motion in explicit solvent on a nanosecond to microsecond timescale. nih.gov This can reveal transient conformations and dynamic intermolecular interactions that are critical for biological function but difficult to observe experimentally. mdpi.com When combined with experimental data from NMR, these computational methods provide a comprehensive, four-dimensional understanding of this compound's structure and function. nih.govnih.gov

Analytical Methodologies for Sialyllactitol Research

Chromatographic Techniques for Sialyllactitol Separation and Quantification

Chromatography forms the cornerstone of this compound analysis, enabling the separation of this compound from complex mixtures and facilitating its precise quantification.

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly regarded technique for the analysis of carbohydrates, including sialylated compounds like this compound. This method utilizes the weak acidic nature of carbohydrates at high pH, enabling their ionization and subsequent separation as anions on a strong anion-exchange stationary phase thermofisher.comlcms.czthermofisher.com. Detection is achieved via pulsed amperometry, which electrochemically oxidizes carbohydrates on a gold electrode, providing sensitive and direct detection without the need for prior derivatization thermofisher.comthermofisher.comcreative-biolabs.comsolvias.com.

HPAEC-PAD offers several advantages for this compound research, including high-resolution separations and excellent sensitivity, often reaching picomole to femtomole levels thermofisher.comcreative-biolabs.comsolvias.com. It is capable of simultaneously analyzing both neutral and charged oligosaccharides, making it suitable for complex glycan profiling thermofisher.comresearchgate.net. Studies have demonstrated its utility in quantifying sialic acids and oligosaccharides released from glycoproteins, with findings indicating comparable results to other methods like mass spectrometry, but with superior precision researchgate.netthermofisher.comnih.gov. For instance, relative response factors for sialylated oligosaccharides have been reported, providing a basis for quantitative analysis thermofisher.com.

Table 1: HPAEC-PAD Relative Response Factors for Sialylated Oligosaccharides

CompoundRelative Response Factor (vs. Galacturonic Acid = 1.0)Source Snippet
6-Sialyllactose2.0 thermofisher.com
3-Sialyllactose1.2 thermofisher.com
General Range (6 compounds)1.2 – 3.2 thermofisher.com

The pulsed amperometric detection waveform is critical for optimal signal generation and electrode longevity. A typical waveform involves a sequence of potentials to oxidize the analyte and clean the electrode surface.

Table 2: Representative PAD Waveform Parameters for Carbohydrate Detection

Potential (V)Pulse Duration (ms)Electrode State / FunctionSource Snippet
+0.10400Oxidation chromatographyonline.com
-2.020Electrode Cleaning chromatographyonline.com
+0.610Electrode Cleaning chromatographyonline.com
-0.170Electrode Cleaning chromatographyonline.com

While HPAEC-PAD is highly effective, care must be taken to minimize potential issues such as oligosaccharide epimerization in high pH eluents, though specific columns and rapid run times can mitigate this thermofisher.comkemolab.hr.

High-Performance Liquid Chromatography (HPLC) encompasses a broad range of techniques applicable to carbohydrate analysis, often employed with specific column chemistries or derivatization strategies. For sialylated compounds like this compound, HPLC methods frequently involve fluorescent labeling of the analyte prior to separation to enhance detection sensitivity, particularly when using fluorescence detectors creative-proteomics.comthermofisher.com.

Common HPLC column chemistries used for glycan analysis include Reversed-Phase (RP), Weak Anion Exchange (WAX), and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are particularly favored for glycan profiling as they can achieve the separation of both sialylated and neutral glycans within a single chromatographic run, offering an advantage for rapid analysis thermofisher.com.

Table 3: Comparison of HPLC and HPAEC-PAD for Sialic Acid Analysis

MethodAnalyteCalibration Range (pmol)Linearity (R²)Key CharacteristicsSource Snippet
HPAEC-PAD Neu5Ac5.0 – 1001.00Faster overall; direct detection nih.gov
Neu5Gc0.34 – 6.81.00 nih.gov
UHPLC-Fluorescence Neu5Ac5.0 – 260>0.99More sensitive; requires derivatization nih.gov
Neu5Gc0.20 – 9.8>0.99 nih.gov

Emerging Research Directions and Non Clinical Applications of Sialyllactitol

Sialyllactitol as a Tool in Glycoengineering and Glycoconjugate Synthesis

Glycoengineering and the synthesis of complex glycoconjugates rely on the availability of well-defined carbohydrate building blocks and efficient enzymatic tools. This compound is gaining attention in this field due to the established ability of its precursor, lactitol (B1674232), to function as an acceptor substrate for specific enzymes that transfer sialic acid.

The enzymatic synthesis of sialylated molecules is a cornerstone of glycoengineering, often employing chemoenzymatic strategies that combine chemical synthesis of precursors with the high specificity of enzymes. Sialyltransferases (STs) are a key class of enzymes that transfer sialic acid from an activated donor, typically cytidine (B196190) monophosphate-sialic acid (CMP-Neu5Ac), to an acceptor molecule. wikipedia.org Research has demonstrated that lactitol derivatives can serve as effective acceptors for sialyltransferases. nih.gov In a foundational study, neoglycolipids based on a 1-deoxy-1-phosphatidylethanolamino-lactitol core were shown to be excellent substrates for sialyltransferases from rat liver Golgi vesicles, with sialylation rates comparable to or even better than those for the natural acceptor, lactosylceramide. nih.gov This finding confirms that the lactitol structure is recognized and utilized by the enzymatic machinery responsible for sialylation.

Modern chemoenzymatic methods, such as one-pot multi-enzyme (OPME) systems, have been developed for the efficient synthesis of a wide array of sialosides. nih.govacs.org These systems typically involve:

A sialic acid aldolase (B8822740) to generate sialic acid from precursors.

A CMP-sialic acid synthetase (CSS) to activate the sialic acid into CMP-Neu5Ac.

A specific sialyltransferase (e.g., PmST1 from Pasteurella multocida) to transfer the sialic acid to an acceptor. core.ac.uk

Within this framework, this compound can be synthesized by simply providing lactitol as the acceptor substrate. The enzymatic approach ensures precise control over the glycosidic linkage, allowing for the specific production of α2,3- or α2,6-linked this compound, depending on the choice of sialyltransferase. core.ac.uk The resulting this compound can then be used as a stable building block for the synthesis of more complex glycoconjugates, where the sialic acid terminal is required for biological recognition but degradation of the core structure is undesirable.

Table 1: Comparison of Acceptor Substrates in Sialyltransferase-Catalyzed Reactions

Acceptor SubstrateCore StructureKey Structural FeatureSuitability for SialylationReference
Lactose (B1674315)Disaccharide (Galactose-Glucose)Reducing sugar, susceptible to glycosidase cleavage.Standard natural acceptor for producing sialyllactose (an HMO). nih.gov
Lactitol Derivative (LacPtdEtn)Sugar Alcohol DerivativeNon-reducing, stable alditol core resistant to glycosidases.Proven to be an effective acceptor for rat liver sialyltransferases. nih.gov
Galactosyl-Lactoses (GL)TrisaccharideTerminal β-galactopyranosyl units.Efficiently sialylated by Trypanosoma cruzi trans-sialidase (TcTS). nih.gov
LactuloseDisaccharide (Galactose-Fructose)Isomer of lactose, non-natural.Can be sialylated using one-pot two-enzyme systems. nih.gov

Design and Synthesis of this compound Analogues and Derivatives for Biochemical Probes

Biochemical probes are essential tools for studying the intricate interactions between carbohydrates and proteins, such as lectins, antibodies, and viral receptors. This compound serves as an ideal scaffold for such probes due to its inherent stability. Because the glycosidic bond of the glucose unit in lactose is replaced by a single bond in the reduced sorbitol moiety of lactitol, this compound is resistant to cleavage by β-galactosidases, which can confound experimental results by degrading the probe. nih.gov

The synthesis of this compound analogues can be achieved through chemoenzymatic strategies that accommodate modified sialic acid precursors or lactitol derivatives. ucsd.edu These modifications can be designed to:

Inhibit Enzyme Activity: Fluorinated analogues, such as those incorporating 3-fluorosialic acid, can act as mechanism-based inactivators for sialidases (neuraminidases) or stable, non-hydrolyzable inhibitors for sialyltransferases. researchgate.net Synthesizing a this compound probe with a fluorinated sialic acid moiety would create a highly specific tool for studying these enzymes.

Introduce Reporter Tags: The lactitol or sialic acid backbone can be chemically modified to include reporter tags for detection and enrichment. For example, an azido (B1232118) group can be introduced, allowing for covalent attachment to affinity tags (like biotin) or fluorescent dyes via "click chemistry." acs.org A biotinylated this compound analogue could be used in glycan microarrays or surface plasmon resonance (SPR) studies to identify and characterize sialic acid-binding proteins with high affinity.

Enhance Stability and Mimic Natural Structures: Natural sialic acids are often modified with O-acetyl groups, which are important for biological recognition but are chemically unstable. Stable N-acetylated analogues have been developed as mimics that are resistant to hydrolysis by esterases. universityofcalifornia.eduuniversityofcalifornia.edu Incorporating these stable N-acetyl sialic acid mimics into a this compound structure would produce a robust probe for investigating biological processes where O-acetylation is critical. nih.gov

The design of these probes leverages the modularity of chemoenzymatic synthesis, where either the sialic acid donor or the lactitol acceptor can be chemically altered before the enzymatic coupling step. acs.org

This compound in Investigating Glycan-Mediated Cellular Processes (In Vitro/Non-Human)

Sialylated glycans on cell surfaces are critical mediators of a vast range of cellular processes, including cell-cell recognition, pathogen binding, and immune regulation. researchgate.net this compound and its derivatives provide a powerful tool for dissecting these processes in vitro and in non-human models, primarily because their resistance to enzymatic degradation ensures that any observed biological effect is due to the intact molecule.

Pathogen Adhesion Studies: Many pathogens, including bacteria like Helicobacter pylori and viruses like influenza, use sialic acid residues as receptors to attach to host cells. Sialylated oligosaccharides, such as 3'-sialyllactose (B164678) (3'-SL), can act as soluble receptor decoys, competitively inhibiting pathogen adhesion to intestinal cells. nih.gov In such in vitro studies, this compound could be used as a stable inhibitor. Its inability to be degraded by gut or bacterial glycosidases would allow for a more accurate assessment of the inhibitory concentration and mechanism, free from the confounding effects of substrate breakdown.

Immune Cell Modulation: Sialic acids are known to modulate immune responses. For instance, sialylated oligosaccharides can inhibit the cytotoxicity of human natural killer (NK) cells in a linkage-specific manner, with α2,6-linked sialosides being more potent inhibitors than α2,3-isomers. nih.gov Using precisely synthesized α2,6- or α2,3-Sialyllactitol in in vitro immune cell assays would help elucidate the specific structural requirements for this immunomodulatory activity without the risk of the probe being altered by cell-surface enzymes during the experiment.

Cell Signaling and Differentiation: Sialylated glycans can influence cell fate by modulating signaling pathways. Acidic oligosaccharides have been shown to inhibit intestinal epithelial cell proliferation and promote differentiation by interacting with the epidermal growth factor (EGF) receptor. frieslandcampinainstitute.com this compound could be employed in these cell culture models to study the long-term effects of sialoglycan engagement on signaling cascades, providing clearer insights into the role of glycan binding in cellular development.

Application in Industrial Bioprocesses for Sialylated Human Milk Oligosaccharide Analogs Production

Human milk oligosaccharides (HMOs) are of significant commercial interest, particularly for infant formula, due to their numerous health benefits. Sialylated HMOs, such as 3'-sialyllactose (3'-SL) and 6'-sialyllactose (B25220) (6'-SL), are a major class of acidic HMOs. nih.gov The industrial-scale production of these molecules has moved from chemical synthesis to more efficient and specific biotechnological methods. glycoforum.gr.jp

The enzymatic processes developed for sialyllactose production can be directly adapted to manufacture this compound and its analogs. Two primary enzymatic strategies are employed:

Sialyltransferase-based Synthesis: This approach uses sialyltransferases in either cell-free systems or engineered whole-cell biocatalysts to transfer sialic acid from a donor (like CMP-Neu5Ac) to an acceptor. mdpi.com By replacing the lactose substrate in the bioreactor feed with lactitol, the same enzymatic machinery could be used to produce this compound. This method offers high specificity and yield.

Trans-sialidase-based Synthesis: Trans-sialidases, such as the well-studied enzyme from Trypanosoma cruzi (TcTS), can transfer sialic acid from an inexpensive donor substrate, like casein glycomacropeptide (cGMP), directly to an acceptor. nih.govdtu.dk This process has been optimized for producing 3'-SL directly in milk. dtu.dk This technology could be readily repurposed for this compound production by adding lactitol as the acceptor, creating a cost-effective route to this stable HMO analog.

The development of this compound as a functional food ingredient or nutraceutical would benefit from these established bioprocesses. Its stability could offer advantages in shelf life and resistance to digestion, potentially delivering the benefits of sialylated oligosaccharides more efficiently.

Table 2: Enzymatic Bioprocesses for Production of Sialylated Oligosaccharides and Analogs

Enzyme TypeDonor SubstrateAcceptor Substrate ExampleProduct ExampleKey AdvantageReference
Sialyltransferase (e.g., PmST1)CMP-Neu5AcLactose3'-SialyllactoseHigh specificity for linkage (e.g., α2,3). core.ac.uk
Trans-sialidase (e.g., TcTS)Glycomacropeptide (cGMP)Lactose3'-SialyllactoseUses inexpensive sialic acid donor; efficient transfer. nih.govdtu.dk
Whole-Cell Biocatalyst (Multi-enzyme system)Sialic Acid, CMPLactose3'-SialyllactoseIntegrates cofactor recycling and synthesis in one system. mdpi.com
Sialyltransferase (adapted process)CMP-Neu5AcLactitolThis compoundProduces a stable, non-metabolizable HMO analog. nih.gov

Q & A

Q. What are the established methods for synthesizing sialyllactitol, and how can researchers optimize yield and purity?

this compound synthesis typically involves enzymatic or chemical sialylation of lactose derivatives, followed by reduction. Key optimization steps include:

  • Reaction conditions : Adjusting pH, temperature, and enzyme/substrate ratios (e.g., using α2,3- or α2,6-sialyltransferases) to favor regioselectivity .
  • Purification : Combining size-exclusion chromatography with HPLC to isolate high-purity fractions. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
  • Yield improvement : Iterative testing of catalyst concentrations and reaction times, documented in triplicate for statistical validation .

Basic Research Question

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Structural analysis : High-resolution NMR (e.g., COSY, HSQC) to confirm glycosidic linkages and anomeric configurations .
  • Functional assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lectins or receptors .
  • Purity validation : HPAEC-PAD for monosaccharide composition analysis, coupled with MALDI-TOF MS for molecular weight confirmation .

Advanced Research Question

Q. How can contradictory findings regarding this compound’s bioactivity be systematically analyzed and resolved?

  • Variable mapping : Compare experimental conditions (e.g., cell lines, incubation times, this compound concentrations) across studies to identify confounding factors .
  • Meta-analysis : Aggregate data from independent replicates and apply mixed-effects models to account for heterogeneity .
  • Mechanistic validation : Use knockout cell models or competitive inhibitors to test specificity of observed effects .

Advanced Research Question

Q. What experimental design considerations are critical when investigating this compound’s role in glycan-mediated signaling pathways?

  • Cell model selection : Use primary cells or physiologically relevant cell lines (e.g., intestinal epithelial cells for mucosal studies) .
  • Dosage gradients : Include a minimum of five concentration points to establish dose-response relationships, with negative controls (e.g., lactose analogs) .
  • Endpoint assays : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to capture pathway-wide effects .

Basic Research Question

Q. What are the best practices for ensuring reproducibility in this compound-related experiments?

  • Protocol standardization : Document buffer compositions, enzyme lots, and equipment calibration in supplementary materials .
  • Data transparency : Share raw NMR spectra, chromatograms, and statistical code via repositories like Zenodo .
  • Interlab validation : Collaborate with independent labs to replicate key findings using identical materials .

Advanced Research Question

Q. How can computational modeling be integrated with experimental data to predict this compound’s interactions with biological targets?

  • Molecular docking : Use tools like AutoDock Vina to simulate binding to sialic acid-binding lectins (e.g., Siglecs), validated by SPR data .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of this compound-protein complexes .
  • QSAR models : Train algorithms on structural analogs to predict pharmacokinetic properties (e.g., bioavailability) .

Basic Research Question

Q. What are the common pitfalls in interpreting this compound’s in vitro assay results, and how can they be mitigated?

  • Aggregation artifacts : Pre-filter solutions through 0.22-μm membranes and monitor dynamic light scattering .
  • Off-target effects : Include controls with sialic acid inhibitors (e.g., neuraminidase-treated samples) .
  • Data normalization : Express results as fold-changes relative to baseline (untreated controls) with error propagation analysis .

Advanced Research Question

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

  • Isotope tracing : Adminstrate ¹³C-labeled this compound and track metabolites via LC-HRMS .
  • Enzymatic profiling : Use CRISPR-Cas9 knockout models to identify hydrolases (e.g., neuraminidases) responsible for cleavage .
  • Tissue distribution studies : Employ SPECT/CT imaging with radiolabeled this compound analogs .

Advanced Research Question

Q. How should researchers conduct systematic reviews to comprehensively assess this compound’s pharmacological profile across disparate studies?

  • Search strategy : Use SciFinder and Web of Science with Boolean terms (e.g., "this compound AND (bioactivity OR pharmacokinetics)") .
  • Inclusion criteria : Prioritize studies with mechanistic data, peer-reviewed protocols, and conflict-of-interest disclosures .
  • Risk-of-bias assessment : Apply QUADAS-2 tools to evaluate methodological rigor in in vivo studies .

Basic Research Question

Q. What are the key considerations for designing dose-response studies to evaluate this compound’s efficacy in cellular models?

  • Range-finding assays : Test 3-log concentrations (e.g., 1 nM–100 μM) to identify IC₅₀/EC₅₀ values .
  • Temporal analysis : Collect data at multiple timepoints (e.g., 6, 12, 24 h) to account for delayed effects .
  • Statistical power : Use a priori power analysis to determine sample size (n ≥ 6 per group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.